![molecular formula C7H10O B1458150 Spiro[2.3]hexane-5-carbaldehyde CAS No. 1780698-50-1](/img/structure/B1458150.png)
Spiro[2.3]hexane-5-carbaldehyde
Overview
Description
Spiro[2.3]hexane-5-carbaldehyde is a chemical compound with the molecular formula C7H10O . It is a type of spirocyclic compound, which means it contains a unique structure where two rings share a single atom .
Synthesis Analysis
A visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium (III) catalyst has been used for the rapid construction of polysubstituted spiro [2.3] or [3.3] cyclic frameworks . This method has demonstrated a broad scope on the preparation of spirocyclic skeletons .Molecular Structure Analysis
The molecular structure of Spiro[2.3]hexane-5-carbaldehyde is represented by the formula C7H10O . The molecular weight of this compound is 110.15 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of Spiro[2.3]hexane-5-carbaldehyde, such as its melting point, boiling point, and density, are not specified in the search results .Scientific Research Applications
Synthesis of Spiropyrazolones
Spiro[2.3]hexane-5-carbaldehyde is utilized in the highly diastereoselective synthesis of spiropyrazolones. This process involves a Michael-Aldol cascade reaction catalyzed by secondary amines, leading to spiropyrazolones that bear four chiral centers as a single diastereomer in excellent yields . This synthesis is significant for creating compounds with potential medicinal properties due to their unique structural features.
Organocatalysis
The compound plays a crucial role in organocatalysis, particularly in the synthesis of spiro compounds. These spiro compounds are not only structurally unique but also serve as catalysts in various organic reactions . The development of efficient methodologies for their synthesis has been a significant challenge and focus in organic chemistry.
Drug Discovery
In drug discovery, spiro compounds like Spiro[2.3]hexane-5-carbaldehyde are attractive targets due to their inherent three-dimensional structures. These structures enhance protein interactions, aid solubility, and facilitate molecular modeling, which are critical factors in the development of new pharmaceuticals .
Chirality Research
The chirality of spiro compounds, including Spiro[2.3]hexane-5-carbaldehyde, is of great interest in scientific research. Chiral centers are pivotal in the study of stereochemistry and play a vital role in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Synthesis of Spirocyclic Compounds
Spiro[2.3]hexane-5-carbaldehyde is integral in the synthesis of various spirocyclic compounds. These compounds are essential in the development of new synthetic methodologies and have diverse applications ranging from materials science to pharmaceuticals .
Educational and Academic Research
Lastly, Spiro[2.3]hexane-5-carbaldehyde serves as an important educational tool in academic research. It is used to teach advanced concepts in organic chemistry, such as diastereoselectivity and organocatalysis. Its applications in synthesis provide practical examples for students and researchers to understand complex chemical processes .
Future Directions
properties
IUPAC Name |
spiro[2.3]hexane-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-5-6-3-7(4-6)1-2-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHIHYYNIOOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.3]hexane-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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